molecular formula C14H21NO4 B3851130 2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol

Cat. No.: B3851130
M. Wt: 267.32 g/mol
InChI Key: DUAHRPKWGRCJCJ-UHFFFAOYSA-N
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Description

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol is a chemical compound that features a benzodioxole ring substituted with a methoxy group and an ethanolamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol typically involves the reaction of 7-methoxy-1,3-benzodioxole with propylamine and subsequent reaction with ethylene oxide. The reaction conditions often require a catalyst, such as a base, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanolamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanolamine derivatives.

Scientific Research Applications

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades that lead to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler benzodioxole derivative without the ethanolamine side chain.

    7-Methoxy-1,3-benzodioxole: Lacks the propylamino and ethanol groups.

    2-(7-Methoxy-1,3-benzodioxol-5-yl)ethanol: Similar structure but without the propylamino group.

Uniqueness

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol is unique due to its combination of a benzodioxole ring, a methoxy group, and an ethanolamine side chain. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-4-15(5-6-16)9-11-7-12(17-2)14-13(8-11)18-10-19-14/h7-8,16H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAHRPKWGRCJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC2=C(C(=C1)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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